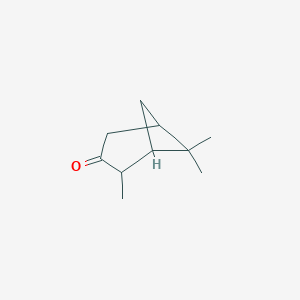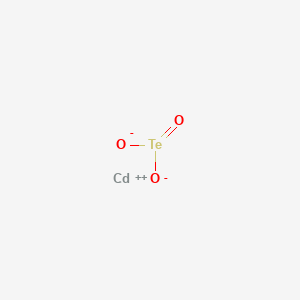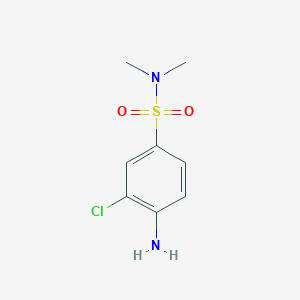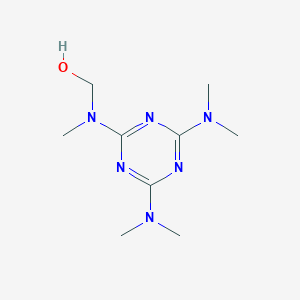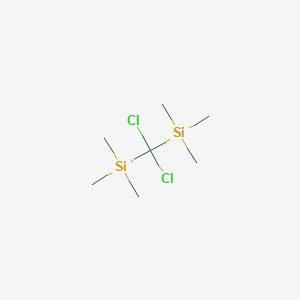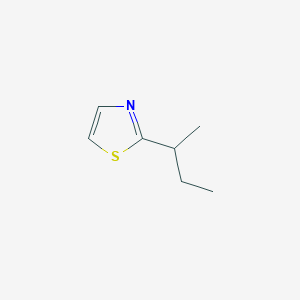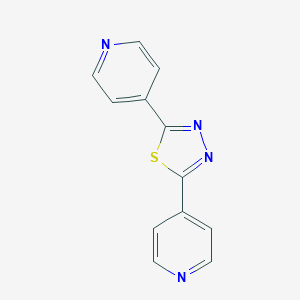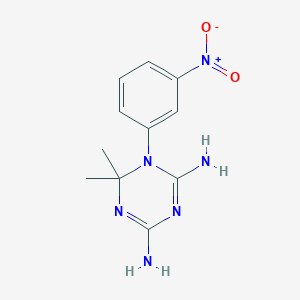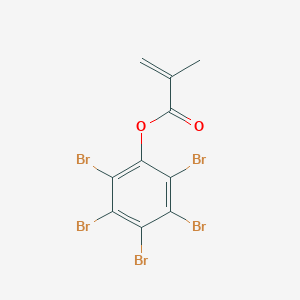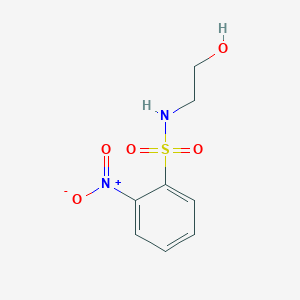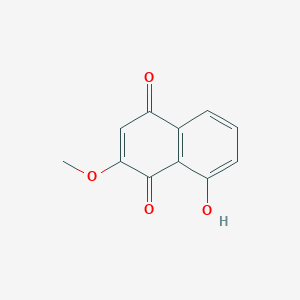
8-Hydroxy-2-methoxynaphthalene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Hydroxy-2-methoxynaphthalene-1,4-dione, commonly known as lawsone, is a natural dye found in the leaves of the henna plant. It has been used for centuries in various cultures for body art and hair dye. However, recent scientific research has shown that lawsone has potential applications in various fields, including medicine and biotechnology.
Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
- Fluorescent Derivatives Synthesis : 8-Hydroxy-2-methoxynaphthalene-1,4-dione is utilized in the efficient synthesis of fluorescent hydroxyl naphthalene-1,4-dione derivatives. These derivatives are notable for their fluorescence emission in green light, achieved through a three-component reaction in water (Dabiri, Noroozi Tisseh, & Bazgir, 2011).
- Reactions with Furans : The compound shows high regioselectivity in reactions with furans, leading to the creation of various adducts with potential applications in organic chemistry (Baker et al., 1991).
- Photoinduced Molecular Transformations : It is involved in photoinduced molecular transformations, producing various photoadducts, which have implications in the study of photochemical reactions (Suginome et al., 1995).
Biological Activities and Applications
- Antimicrobial and Cytotoxicity Properties : Some derivatives of 8-Hydroxy-2-methoxynaphthalene-1,4-dione isolated from Aloe secundiflora exhibit antimicrobial activity against Mycobacterium tuberculosis and cytotoxicity against certain cell lines, indicating potential medicinal applications (Induli et al., 2012).
- NMDA and AMPA Receptor Antagonists : Some synthesized derivatives act as antagonists of NMDA and AMPA receptors, suggesting therapeutic potential in neuropharmacology (Guzikowski et al., 1997).
Catalytic and Material Science Applications
- Catalysis in Organic Synthesis : It's used in catalytic reactions, like the Pd(II)-catalyzed oxidative annulation, to create diverse naphtho[2,3-b]furan-4,9-dione derivatives, which are important in the field of organic synthesis (Sun et al., 2020).
- Application in Dye-Sensitized Solar Cells : Derivatives of 8-Hydroxy-2-methoxynaphthalene-1,4-dione have been studied for their potential as dye sensitizers in solar cells, highlighting their role in renewable energy technologies (Mohr et al., 2015).
Propriétés
Numéro CAS |
15254-76-9 |
|---|---|
Nom du produit |
8-Hydroxy-2-methoxynaphthalene-1,4-dione |
Formule moléculaire |
C11H8O4 |
Poids moléculaire |
204.18 g/mol |
Nom IUPAC |
8-hydroxy-2-methoxynaphthalene-1,4-dione |
InChI |
InChI=1S/C11H8O4/c1-15-9-5-8(13)6-3-2-4-7(12)10(6)11(9)14/h2-5,12H,1H3 |
Clé InChI |
HOFSOQDUZIZMBA-UHFFFAOYSA-N |
SMILES |
COC1=CC(=O)C2=C(C1=O)C(=CC=C2)O |
SMILES canonique |
COC1=CC(=O)C2=C(C1=O)C(=CC=C2)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




